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molecular formula C12H9ClF6O B8776478 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride

Cat. No. B8776478
M. Wt: 318.64 g/mol
InChI Key: SFEVQUPISPQHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895586B2

Procedure details

15.0 g (50 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid were dissolved in 127.5 ml dichloromethane in the presence of 0.75 ml DMF. 8.76 ml (2 eq.) Oxalyl chloride were added and after 4.5 hours, the solution was rotary evaporated to dryness. 9 ml Toluene were added and the resulting solution was again rotary evaporated, then dried under high vacuum yielding 16.25 g (quant.) of 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionyl chloride as a yellow oil of 86% purity according to HPLC analysis. NMR (250 MHz, CDCl3): 7.86 (br s, 1H); 7.77, (br s, 2H, 3 Harom); 1.77 (s, 6H, 2 CH3).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
127.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Quantity
8.76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14](O)=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.C(Cl)(=O)C([Cl:24])=O>ClCCl.CN(C=O)C>[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([C:13]([CH3:18])([CH3:17])[C:14]([Cl:24])=[O:15])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)O)(C)C)(F)F
Name
Quantity
127.5 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.75 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.76 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was rotary evaporated to dryness
ADDITION
Type
ADDITION
Details
9 ml Toluene were added
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)Cl)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 16.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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